2-Aminohexanamide 2-Aminohexanamide Dl-norleucinamide is an amino acid amide.
Brand Name: Vulcanchem
CAS No.: 4748-00-9
VCID: VC4001106
InChI: InChI=1S/C6H14N2O/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
SMILES: CCCCC(C(=O)N)N
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol

2-Aminohexanamide

CAS No.: 4748-00-9

Cat. No.: VC4001106

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

2-Aminohexanamide - 4748-00-9

Specification

CAS No. 4748-00-9
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
IUPAC Name 2-aminohexanamide
Standard InChI InChI=1S/C6H14N2O/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
Standard InChI Key YTIHIRCOUAPRCS-UHFFFAOYSA-N
SMILES CCCCC(C(=O)N)N
Canonical SMILES CCCCC(C(=O)N)N

Introduction

Chemical Identity and Structural Characterization

2-Aminohexanamide (IUPAC name: 2-aminohexanamide) is a linear aliphatic compound featuring an amino group (-NH₂) at the second carbon and an amide group (-CONH₂) at the terminal position. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol . The compound exists as a racemic mixture (DL-norleucinamide) or in enantiopure forms, such as the (2S)-configured variant .

Table 1: Key Identifiers of 2-Aminohexanamide

PropertyValueSource
CAS Registry Number4748-00-9 (racemic)
7324-07-4 ((2S)-enantiomer)
SMILESCCCCC(C(=O)N)N
InChI KeyYTIHIRCOUAPRCS-UHFFFAOYSA-N
Synonymous TermsDL-Norleucine amide, Norleucinamide

The compound’s crystal structure reveals a planar amide group and extended aliphatic chain, facilitating hydrogen bonding and hydrophobic interactions in biochemical systems .

Synthesis and Production Methods

Direct Amidation of Norleucine

The most common synthesis involves reacting DL-norleucine with ammonia under catalytic conditions, followed by acidification to yield 2-aminohexanamide hydrochloride. Optimized protocols report yields exceeding 70% when using methanolic ammonia at 80°C .

Enzymatic Approaches

Recent advances employ lipases or peptidases for enantioselective synthesis of the (2S)-enantiomer, achieving enantiomeric excess (ee) >90% in non-aqueous media . This method reduces byproducts compared to traditional racemic routes .

Table 2: Comparative Synthesis Routes

MethodConditionsYield (%)Purity (%)
Chemical AmidationNH₃, HCl, 80°C, 8h7395
Enzymatic ResolutionLipase B, 40°C, 24h6899

Physicochemical Properties

2-Aminohexanamide is a white crystalline solid with a melting point of 50–52°C. It exhibits moderate solubility in polar solvents (e.g., 34.7 mg/L in water at 22°C) and limited solubility in hydrocarbons . The pKₐ values of its amino and amide groups are approximately 8.1 and 3.4, respectively, influencing its zwitterionic behavior in physiological conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for N-alkylated amides in anticancer agents. For example, derivatives like N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide show promise as kinase inhibitors .

Biochemical Probes

In structural biology, 2-aminohexanamide acts as a substrate analog for agmatine iminohydrolase (AIH), elucidating enzyme mechanisms in polyamine biosynthesis . Crystallographic studies (PDB: 6NIC) demonstrate its binding induces a closed conformation in AIH’s active site, critical for catalysis .

Industrial Uses

The compound is a crosslinking agent in polymer synthesis, enhancing thermal stability in polyamides.

Stability and Degradation

2-Aminohexanamide remains stable under anhydrous conditions at 25°C but hydrolyzes in acidic/basic environments to yield hexanoic acid and ammonia . Microbial degradation pathways involving Streptomyces spp. have been characterized, with complete mineralization occurring within 96h in aerobic soils .

Analytical Characterization

Table 3: Analytical Methods and Parameters

TechniqueParametersDetection Limit
HPLC-UVC18 column, 210 nm, 1.2 mL/min0.1 µg/mL
GC-MSDB-5ms, EI+ at 70 eV5 ng/mL
NMR (¹H)D₂O, 400 MHz-

Future Research Directions

  • Enantioselective Catalysis: Developing immobilized enzymes for large-scale production of (2S)-2-aminohexanamide.

  • Drug Discovery: Screening derivatives against neurodegenerative targets like tau protein aggregation.

  • Environmental Impact: Quantifying biodegradation kinetics in marine ecosystems.

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